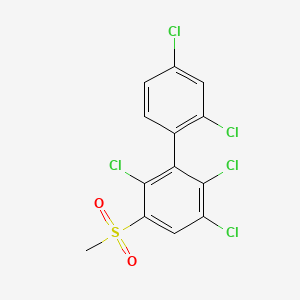

3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl

説明

3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is a chlorinated biphenyl compound with a methylsulfonyl group attached. It is known for its environmental persistence and potential toxicological effects. This compound is a metabolite of polychlorinated biphenyls (PCBs), which were widely used in industrial applications due to their chemical stability and insulating properties .

特性

IUPAC Name |

1,2,4-trichloro-3-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)12(17)11(13(10)18)7-3-2-6(14)4-8(7)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWOFGBAESPSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164432 | |

| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149949-86-0 | |

| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl typically involves the chlorination of biphenyl followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions

3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated and sulfonated biphenyl derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H7Cl5O2S

- Molecular Weight : 404.5 g/mol

- CAS Number : 66640-60-6

The compound is characterized by its five chlorine atoms and a methylsulfonyl group, which contribute to its chemical stability and biological activity.

Toxicological Studies

MeSO2-pentaCB is primarily studied for its role as a metabolite of 2,2',4,5,5'-pentachlorobiphenyl (pentaCB). Research has demonstrated that it significantly influences the induction of microsomal drug-metabolizing enzymes. For instance:

- Enzyme Induction : In animal studies, administration of pentaCB led to increased levels of cytochrome P450 enzymes and enhanced activities of aminopyrine N-demethylase and benzo[a]pyrene hydroxylase. These effects persisted for up to six weeks post-administration, indicating the compound's long-term biological impact .

Environmental Monitoring

Due to its persistence in the environment and potential for bioaccumulation, MeSO2-pentaCB is often monitored in environmental samples:

- Detection in Biota : Studies have shown that MeSO2-pentaCB can be detected in various biological matrices, including fish and human blood samples. Its presence is used as a biomarker for PCB exposure in populations residing near contaminated sites .

Case Study 1: Enzyme Activity Induction

A study conducted on rats demonstrated that both MeSO2-pentaCB and its parent compound pentaCB significantly increased enzyme activity related to drug metabolism. The findings indicated that the metabolic pathway involving MeSO2-pentaCB was crucial for understanding PCB toxicity mechanisms .

Case Study 2: Environmental Impact Assessment

Research assessing PCB contamination in human populations highlighted that MeSO2-pentaCB was prevalent in blood samples from individuals living near industrial sites. The study provided insights into human exposure pathways and the health implications associated with PCB metabolites .

作用機序

The mechanism of action of 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl involves its interaction with cellular components, particularly enzymes involved in drug metabolism. It induces the expression of cytochrome P450 enzymes, leading to increased metabolism of various substrates. This compound also affects cellular signaling pathways, potentially leading to toxicological effects .

類似化合物との比較

Similar Compounds

2,2’,4,5,5’-Pentachlorobiphenyl: A parent compound from which 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is derived.

3-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl: Another methylsulfonyl derivative with a different chlorination pattern.

Uniqueness

3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is unique due to its specific chlorination pattern and the presence of a methylsulfonyl group. This structural uniqueness influences its chemical reactivity, environmental persistence, and biological effects, distinguishing it from other similar compounds .

生物活性

3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl (3-MeSO₂-2,5,6,2',4'-pentaCB) is a metabolite derived from the environmental pollutant pentachlorobiphenyl (PCB). This compound is significant due to its biological activity and potential health implications. Research has focused on its metabolic pathways, toxicological effects, and interactions with biological systems.

The biological activity of 3-MeSO₂-2,5,6,2',4'-pentaCB is primarily linked to its role as a metabolite of 2,2',4,5,5'-pentachlorobiphenyl (2,2',4,5,5'-pentaCB). Studies indicate that following administration of 2,2',4,5,5'-pentaCB in animal models, 3-MeSO₂-2,5,6,2',4'-pentaCB accumulates in the liver and induces the expression of cytochrome P450 enzymes. This induction is critical for the metabolism of various xenobiotics and can lead to altered drug metabolism and potential toxicity .

Toxicological Effects

Research has demonstrated that both 2,2',4,5,5'-pentaCB and its methylsulfonyl metabolite can significantly increase the activities of drug-metabolizing enzymes such as aminopyrine N-demethylase and benzo[a]pyrene hydroxylase. These changes can persist for weeks post-administration . The compound's ability to modulate enzyme activity suggests potential implications for drug interactions and metabolic disorders.

Case Studies

-

Animal Studies : In a study involving rats administered with 2,2',4,5,5'-pentaCB:

- Findings : The concentration of 3-MeSO₂-2,5,6,2',4'-pentaCB in the liver was detectable for up to six weeks post-injection. This prolonged presence correlates with sustained enzyme induction .

- Implications : The findings indicate that exposure to PCBs may have long-term effects on liver enzyme activity and overall metabolic health.

- Human Exposure : A study analyzing human blood samples revealed detectable levels of methylsulfonyl metabolites in individuals exposed to PCBs. This suggests that environmental exposure could lead to significant accumulation and potential health risks associated with these metabolites .

Comparative Analysis

| Compound | Biological Activity | Toxicological Effects |

|---|---|---|

| 3-Methylsulfonyl-2,5,6,-pentaCB | Induces cytochrome P450 enzymes | Alters drug metabolism |

| Pentachlorobiphenyl (PCB) | Precursor to various metabolites | Known endocrine disruptor |

| Other Methylsulfonyl Metabolites | Varies by structure but generally shows similar enzyme induction | Potentially toxic depending on structure |

Research Findings

Recent studies have focused on the environmental impact and health implications of PCBs and their metabolites. The following findings are noteworthy:

- Enzyme Induction : Both 3-MeSO₂-2,5,6,-pentaCB and its parent compound induce hepatic cytochrome P450 enzymes. This induction can lead to increased metabolism of pharmaceuticals and environmental toxins .

- Potential Health Risks : Prolonged exposure to PCBs and their metabolites has been associated with various health issues including cancer risk and developmental disorders in children .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。